N-[3-CYANO-6-(2-METHYL-2-PROPANYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]ISONICOTINAMIDE
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Overview
Description
N-[3-CYANO-6-(2-METHYL-2-PROPANYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]ISONICOTINAMIDE is a complex organic compound with a unique structure that includes a benzothiophene core, a cyano group, and an isonicotinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-CYANO-6-(2-METHYL-2-PROPANYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]ISONICOTINAMIDE typically involves the cyanoacetylation of amines. This process can be carried out using various methods, including:
Neat Methods: Direct treatment of amines with methyl cyanoacetate without solvent at room temperature.
Stirring without Solvent at Steam Bath: Ethyl cyanoacetate is stirred with amines at 70°C for 6 hours, followed by stirring at room temperature overnight.
Fusion: Solvent-free reaction of aryl amines with ethyl cyanoacetate.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyanoacetylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[3-CYANO-6-(2-METHYL-2-PROPANYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]ISONICOTINAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The cyano group and other functional groups can undergo substitution reactions with suitable nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, amines, alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[3-CYANO-6-(2-METHYL-2-PROPANYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]ISONICOTINAMIDE has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of biologically active compounds, including potential pharmaceuticals.
Materials Science: The compound’s unique structure makes it suitable for developing new materials with specific properties.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: The compound can be used as an intermediate in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[3-CYANO-6-(2-METHYL-2-PROPANYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]ISONICOTINAMIDE involves its interaction with specific molecular targets. The cyano group and benzothiophene core play crucial roles in binding to enzymes or receptors, leading to inhibition or activation of specific pathways . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Cyano-6-methyl-2-pyridone: Used in the synthesis of selective phosphodiesterase inhibitors.
N-[(6S)-3-Cyano-6-(2-methyl-2-propanyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(5-methyl-2-furyl)-4-quinolinecarboxamide: Another compound with a similar benzothiophene core.
Uniqueness
N-[3-CYANO-6-(2-METHYL-2-PROPANYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]ISONICOTINAMIDE is unique due to its combination of a benzothiophene core with an isonicotinamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3OS/c1-19(2,3)13-4-5-14-15(11-20)18(24-16(14)10-13)22-17(23)12-6-8-21-9-7-12/h6-9,13H,4-5,10H2,1-3H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRENOCAMJWBHKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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